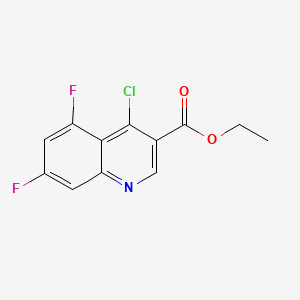

Ethyl 1-chloro-6,8-difluoro-1,2-dihydroquinoxaline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

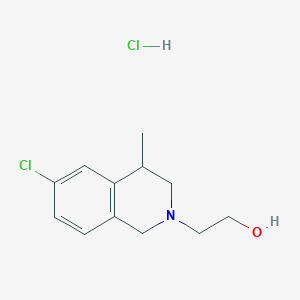

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 311346-69-7 . It has a molecular weight of 271.65 and its IUPAC name is ethyl 4-chloro-5,7-difluoro-3-quinolinecarboxylate . The compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is 1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.65 . Its linear formula is C12H8CLF2NO2 . Unfortunately, additional physical and chemical properties like melting point, boiling point, or solubility were not available in the retrieved data.Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Halogenated Derivatives : Podányi et al. (1996) reported the synthesis of Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives, focusing on their NMR spectral analysis. The study provides foundational knowledge on structural characterization vital for further chemical and pharmacological studies Podányi et al., 1996.

Antibacterial Potential : Research by Krishnakumar et al. (2012) explored quinoline-3-carboxylates, closely related to Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, for their antibacterial activity. This indicates the compound's potential as a precursor for developing antibacterial agents Krishnakumar et al., 2012.

Microwave-Assisted Synthesis : Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave assistance, highlighting efficient synthesis methods that could be applicable to related compounds Song Bao-an, 2012.

Potential Applications in Drug Discovery

Synthetic Applications : A study by Li et al. (2019) on the synthesis of novel halomethylquinoline derivatives, including Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, underscores the utility of these compounds in synthesizing structurally diverse molecules with potential antibacterial and antitubercular activities Li et al., 2019.

Antibacterial Agent Synthesis : Balaji et al. (2013) focused on synthesizing 2-chloroquinolin-4-pyrimidine carboxylate derivatives with antibacterial properties, suggesting the role of similar quinoline derivatives in combating bacterial infections Balaji et al., 2013.

Safety and Hazards

Based on the Safety Data Sheet, Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention should be sought immediately . The compound should be handled with personal protective equipment and adequate ventilation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate involves the reaction of 4-chloro-5,7-difluoroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent.", "Starting Materials": [ "4-chloro-5,7-difluoroquinoline-3-carboxylic acid", "Ethyl alcohol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 4-chloro-5,7-difluoroquinoline-3-carboxylic acid to a round-bottom flask", "Add ethyl alcohol to the flask and mix well", "Add a dehydrating agent (e.g. sulfuric acid) to the flask and mix well", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Add water to the mixture to dissolve any remaining solid", "Extract the organic layer with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate as a yellow solid" ] } | |

CAS RN |

311346-69-7 |

Molecular Formula |

C11H9ClF2N2O2 |

Molecular Weight |

274.65 g/mol |

IUPAC Name |

ethyl 1-chloro-6,8-difluoro-2H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-5-15-8-4-6(13)3-7(14)10(8)16(9)12/h3-5,9H,2H2,1H3 |

InChI Key |

MSWOYOIBGPPIIU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F |

Canonical SMILES |

CCOC(=O)C1C=NC2=C(N1Cl)C(=CC(=C2)F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

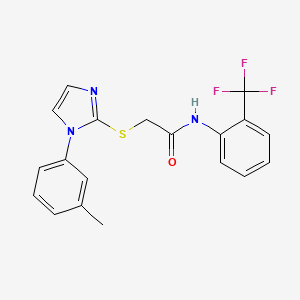

![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)

![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)

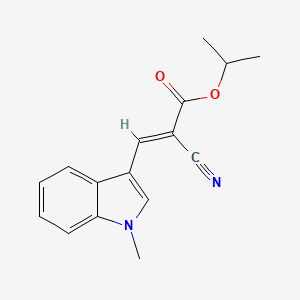

![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)

![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)